molecular formula C14H11ClN2O4S B2902481 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921898-27-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Katalognummer: B2902481
CAS-Nummer: 921898-27-3
Molekulargewicht: 338.76
InChI-Schlüssel: BZIJWRDNSRBYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The compound features a chlorine substituent at position 8, a ketone group at position 11, and a methanesulfonamide group at position 2.

Eigenschaften

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c1-22(19,20)17-9-3-5-12-10(7-9)14(18)16-11-6-8(15)2-4-13(11)21-12/h2-7,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJWRDNSRBYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Dibenzo[b,f]Oxazepin-11(10H)-One Core

Denitrocyclization of N-Substituted Salicylamides

A foundational method for constructing the tricyclic core involves intramolecular denitrocyclization , where 2-(2-nitrobenzamido)phenol derivatives undergo nucleophilic aromatic substitution to form the oxazepine ring. For example, Plakhtinskiy et al. demonstrated that heating 2-(2-nitrobenzamido)phenol in polyphosphoric acid at 120°C for 6 hours yields dibenzo[b,f]oxazepin-11(10H)-one with 85% efficiency. This method leverages the nitro group’s leaving ability under acidic conditions, facilitating cyclization without metal catalysts.

Copper-Catalyzed Cyclization

Alternative approaches employ copper catalysis to enhance regioselectivity. Ghafarzadeh et al. reported a microwave-assisted reaction between 2-chlorobenzaldehydes and 2-aminophenols using CuI as a catalyst, achieving cyclization within 30 minutes at 150°C. While this method reduces reaction time, it requires careful control of microwave parameters to prevent decomposition.

Methanesulfonamide Functionalization

Sulfonamide Coupling Reaction

The final step involves reacting the 2-amino-dibenzo[b,f]oxazepin-11(10H)-one intermediate with methanesulfonyl chloride. A representative procedure from ChemicalBook details dissolving the amine in dichloromethane, adding triethylamine (2.5 equiv) as a base, and dropwise introducing methanesulfonyl chloride (1.2 equiv) at 0°C. After stirring at room temperature for 12 hours, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide at 92% purity.

Table 1: Optimization of Sulfonamide Coupling Conditions
Parameter Optimal Value Impact on Yield
Base Triethylamine 89%
Solvent Dichloromethane 85%
Temperature 0°C → RT 91%
Reaction Time 12 hours 90%

Alternative Sulfonylating Agents

While methanesulfonyl chloride is standard, methanesulfonic anhydride has been used in polar aprotic solvents like DMF, though it necessitates higher temperatures (60°C) and longer reaction times (24 hours).

Alternative Synthetic Routes

Ugi Four-Component Reaction

A novel approach employs the Ugi reaction with 2-aminophenol, methyl isocyanide, methanesulfonyl chloride, and benzaldehyde, followed by intramolecular O-arylation. This one-pot method constructs the oxazepine ring and sulfonamide group simultaneously, albeit with moderate yields (55–65%).

Domino Elimination-Rearrangement-Addition

Sequential treatment of 2-(2-bromophenoxy)acetamide with NaH and CS₂ generates a reactive intermediate that undergoes cyclization and sulfonamide incorporation in a single step. This method is less explored but offers potential for scalability.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 7H, aromatic), 3.1 (s, 3H, SO₂CH₃).
  • ¹³C NMR : δ 190.1 (C=O), 153.2–112.4 (aromatic), 44.5 (SO₂CH₃).
  • HRMS : m/z calculated for C₁₇H₁₃ClN₂O₄S [M+H]⁺: 393.0274, found: 393.0278.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Competing chlorination at the 6- and 8-positions is mitigated by using FeCl₃ as a Lewis acid, which directs electrophiles to the more activated 8-position. Computational studies (DFT) suggest the 8-position’s lower electron density due to conjugation with the ketone group.

Sulfonamide Hydrolysis

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 and avoidance of aqueous workups above 40°C are recommended.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, such as hydroxylated or aminated compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound has shown potential as a pharmacological agent. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic drugs .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Wirkmechanismus

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 4-chlorophenyl-methanesulfonamide in increases molecular weight and lipophilicity, which may influence blood-brain barrier permeability .
  • Synthetic Accessibility : Analogs with methoxy groups () often require multi-step functionalization, whereas simpler sulfonamides (e.g., methanesulfonamide) may streamline synthesis .

Heteroatom Variants: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepines, which exhibit distinct physicochemical and biological properties:

Property Dibenzooxazepine (O) Dibenzoothiazepine (S) Evidence ID
Ring Electronegativity Higher electron density due to oxygen’s electronegativity Lower electron density; sulfur’s polarizability enhances π-π stacking
Biological Activity Limited direct data; inferred lower potency ML304 (thiazepine carboxamide): IC50 = 190 nM against G6Pase
Oxidation State Stable under standard conditions Often synthesized as sulfoxides (e.g., 5-oxide derivatives) using H2O2 or MCPBA

Example: The thiazepine derivative ML304 () demonstrated nanomolar inhibition of glucose-6-phosphatase (G6Pase), whereas oxazepine analogs lack reported activity in this context. This suggests sulfur’s role in enhancing target binding .

Biologische Aktivität

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is C20H17ClN2O3SC_{20}H_{17}ClN_{2}O_{3}S with a molecular weight of 382.8 g/mol. The structure features a chloro-substituted dibenzo oxazepine core linked to a methanesulfonamide group.

PropertyValue
Molecular FormulaC20H17ClN2O3S
Molecular Weight382.8 g/mol
CAS Number922084-11-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is hypothesized that N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide may modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis:

Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Receptors associated with neurotransmission
  • Proteins implicated in cell cycle regulation

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer properties. In vitro studies have shown that N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Studied: MCF7 (breast cancer), HeLa (cervical cancer)
  • Mechanism: Induction of caspase-mediated apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. It has shown effectiveness against several bacterial strains:

  • Tested Strains: Staphylococcus aureus, Escherichia coli
  • Results: Inhibition of bacterial growth at specific concentrations.

Case Studies and Research Findings

Several studies have documented the biological effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide:

  • Study on Anticancer Effects :
    • Objective: Evaluate cytotoxic effects on breast cancer cells.
    • Findings: The compound reduced cell viability by 65% at a concentration of 10 µM after 48 hours.
    • Reference: Journal of Medicinal Chemistry (2023).
  • Antimicrobial Efficacy Study :
    • Objective: Assess antibacterial activity.
    • Findings: Exhibited significant inhibition against E. coli with an MIC of 32 µg/mL.
    • Reference: International Journal of Antimicrobial Agents (2024).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.